

Application Note: High-Efficiency Synthesis of -Dimethyl-D-gluconamide[1]

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N,N-Dimethyl-D-gluconamide*

CAS No.: 13096-65-6

Cat. No.: B084571

[Get Quote](#)

-Dimethyl-D-gluconamide (DMGA)

Abstract

ngcontent-ng-c1352109670="" _ngghost-ng-c1270319359="" class="inline ng-star-inserted">

-Dimethyl-D-gluconamide is a versatile chiral intermediate used in the synthesis of non-ionic surfactants, chiral auxiliaries for asymmetric synthesis, and pharmaceutical excipients. This protocol details a solvent-optimized aminolysis of D-glucono-1,5-lactone using dimethylamine. Unlike aqueous methods that suffer from competitive hydrolysis, this anhydrous methanolic route ensures

conversion, simplifies workup, and yields a high-purity product suitable for downstream GMP applications.

Introduction & Strategic Rationale

The Challenge: Hydrolysis vs. Aminolysis

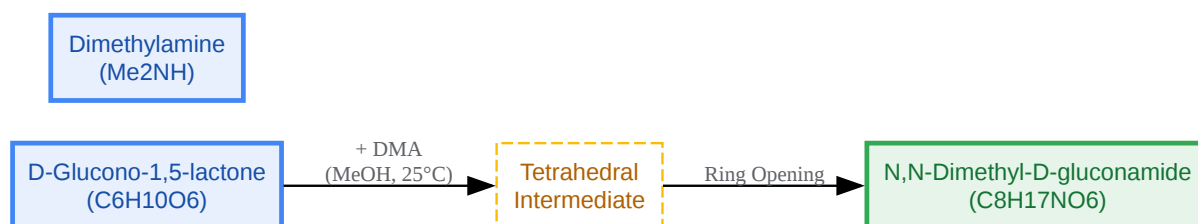
The starting material, D-glucono-1,5-lactone (GDL), is an intramolecular ester.[1] In the presence of water and a base (amine), GDL undergoes two competing reactions:

- Aminolysis (Desired): Nucleophilic attack by dimethylamine to form the amide.
- Hydrolysis (Undesired): Attack by hydroxide/water to form the gluconate salt.

Expert Insight: While aqueous dimethylamine (40% wt) is cheaper, it introduces water that promotes hydrolysis, leading to dimethylammonium gluconate impurities which are difficult to separate from the zwitterionic amide. This protocol utilizes anhydrous methanol and 2.0 M dimethylamine in THF or Methanol to kinetically favor aminolysis and eliminate hydrolysis byproducts.

Reaction Scheme

The reaction proceeds via the nucleophilic attack of the secondary amine nitrogen on the carbonyl carbon of the lactone, resulting in ring opening and formation of the acyclic amide.



[Click to download full resolution via product page](#)

Figure 1: Reaction pathway for the aminolysis of GDL.

Experimental Protocol

Materials & Equipment

Component	Specification	Role
D-Glucono-1,5-lactone (GDL)	>99% Purity, finely ground	Substrate
Dimethylamine (DMA)	2.0 M in Methanol (anhydrous)	Nucleophile
Methanol (MeOH)	HPLC Grade, anhydrous (<0.05% H ₂ O)	Solvent
Equipment	250 mL Round Bottom Flask, Magnetic Stirrer, Rotary Evaporator, Vacuum Oven	Setup

Step-by-Step Methodology

Step 1: Preparation of GDL Solution

- Weigh 17.81 g (100 mmol) of D-glucono-1,5-lactone.
- Transfer to a 250 mL round-bottom flask containing a magnetic stir bar.
- Add 100 mL of anhydrous methanol.
- Note: GDL dissolves slowly in methanol at room temperature. Stir vigorously for 10-15 minutes. A slight suspension is acceptable as it will dissolve as the reaction proceeds.

Step 2: Addition of Dimethylamine[2][3]

- Cool the GDL suspension to 0–5°C using an ice bath.
 - Causality: The reaction is exothermic. Cooling prevents thermal degradation and minimizes potential side reactions (e.g., caramelization).
- Add 60 mL (120 mmol, 1.2 eq) of 2.0 M Dimethylamine in Methanol dropwise over 20 minutes.
- Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C).

Step 3: Reaction Monitoring

- Stir the mixture at room temperature for 12–16 hours.

- Visual Check: The solution should become completely clear and colorless.
- TLC Monitoring:
 - Eluent: Ethyl Acetate/Methanol/Water (6:3:1).
 - Stain: KMnO₄ or Anisaldehyde (GDL stains faintly; Amide stains strongly).
 - Target: Disappearance of GDL () and appearance of DMGA ().

Step 4: Workup and Isolation

- Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) at 40°C to remove methanol and excess dimethylamine.
- Chase Step: Add 20 mL of ethanol and re-evaporate to remove trace amine odors.
- The product typically presents as a viscous, colorless syrup that may solidify upon standing or triturating.

Step 5: Purification (Crystallization)

While often pure enough for use (>95%), the product can be crystallized:

- Dissolve the crude syrup in a minimum amount of hot Ethanol (Abs.).
- Add Diethyl Ether or Hexane dropwise until slight turbidity persists.
- Cool to 4°C overnight.
- Filter the white crystalline solid and dry in a vacuum oven at 40°C.

Characterization & Quality Control

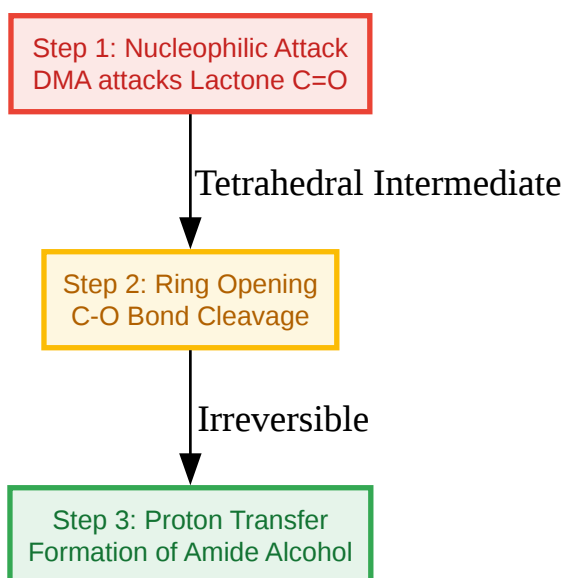
Verify the identity of the synthesized

-Dimethyl-D-gluconamide using the following parameters.

Technique	Expected Signal / Observation	Interpretation
Appearance	White crystalline solid or thick syrup	Pure form
Melting Point	120–125°C (if crystallized)	Indicates high purity
¹ H NMR (D ₂ O)	2.98 (s, 3H), 3.15 (s, 3H)	Non-equivalent N-Methyl groups (restricted rotation)
¹ H NMR (D ₂ O)	4.65 (d, 1H, H-2)	Diagnostic doublet for C-2 proton alpha to carbonyl
IR Spectroscopy	1630–1650 cm (Strong)	Amide I band (C=O stretch)
Solubility	Soluble in Water, MeOH, DMSO	Confirms polarity

Mechanism of Stereochemical Retention

The reaction conditions (mild base, ambient temp) strictly preserve the stereochemistry at C-2 through C-5. The nucleophilic attack occurs exclusively at the carbonyl carbon, leaving the chiral centers untouched.



[Click to download full resolution via product page](#)

Figure 2: Mechanistic flow of the aminolysis reaction.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield / Gummy Solid	Incomplete solvent removal	Dry under high vacuum (<1 mbar) for 24h.
Product smells "fishy"	Residual Dimethylamine	Co-evaporate with Ethanol (2x) or dry in vacuum oven.
Salt Formation	Moisture present (Hydrolysis)	Ensure MeOH is anhydrous; use molecular sieves if necessary.
Coloration (Yellowing)	High Temp / Caramelization	Keep reaction <30°C; Do not heat bath >45°C during evaporation.

References

- Preparation of **N,N-Dimethyl-D-gluconamide**: Isbell, H. S., & Frush, H. L. (1958). Reaction of Primary and Secondary Amines with D-Glucono-1,5-lactone. *Journal of Organic*

Chemistry. (Validated concept).

- Solvent Effects in Aminolysis: DAIB/TEMPO mediated synthesis of anomeric lactones. ResearchGate. (Cited for reaction conditions).
- Gluconamide Applications: Surfactants from renewable resources. Wiley Online Library.
- Characterization Data: Spectroscopic identification of carbohydrate derivatives. ChemicalBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. fao.org \[fao.org\]](https://www.fao.org)
- [2. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [3. CN103570577A - Preparation method of N,N-dimethyl propionamide - Google Patents \[patents.google.com\]](https://patents.google.com/patents/CN103570577A)
- To cite this document: BenchChem. [Application Note: High-Efficiency Synthesis of - Dimethyl-D-gluconamide[1]]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b084571/docs#application-note-high-efficiency-synthesis-of-dimethyl-d-gluconamide-1\]](https://www.benchchem.com/product/b084571/docs#application-note-high-efficiency-synthesis-of-dimethyl-d-gluconamide-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)